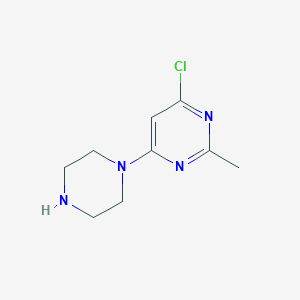

4-Chloro-2-méthyl-6-(pipérazin-1-yl)pyrimidine

Vue d'ensemble

Description

“4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds involves the use of piperazine and potassium carbonate in a solution . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine” can be analyzed using various spectroscopic techniques such as 1HNMR and 13CNMR . The compound has been characterized by mass spectra .Applications De Recherche Scientifique

Applications anti-inflammatoires

4-Chloro-2-méthyl-6-(pipérazin-1-yl)pyrimidine: a été étudié pour ses propriétés anti-inflammatoires potentielles. Les dérivés de pyrimidine sont connus pour présenter une variété d'effets pharmacologiques, notamment des activités anti-inflammatoires. Ils agissent en inhibant l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .

Recherche antivirale

Ce composé fait partie de la classe des pyrimidines, qui a montré une efficacité dans la recherche antivirale. Les pyrimidines et leurs dérivés ont été utilisés dans l'étude de diverses infections virales, offrant une voie pour le développement de nouveaux agents antiviraux .

Études anticancéreuses

Le squelette structural des pyrimidines, y compris This compound, permet d'explorer les propriétés anticancéreuses. Les chercheurs étudient ces composés pour leur potentiel à inhiber la croissance et la prolifération des cellules cancéreuses .

Recherche sur la neuroprotection

Des études ont indiqué que les dérivés de pyrimidine peuvent avoir des effets neuroprotecteurs. Ceci est particulièrement pertinent dans le contexte des modèles de cellules neuronales et de microglie humaine, où le composé pourrait contribuer au développement de traitements pour les maladies neurodégénératives .

Activité antimicrobienne

Les propriétés antimicrobiennes des pyrimidines présentent également un intérêt majeur. Ces composés sont évalués pour leur capacité à lutter contre les infections bactériennes et fongiques, ce qui est crucial pour le développement de nouveaux antibiotiques .

Synthèse chimique et dérivatisation

This compound: sert de réactif précieux en synthèse chimique. Il est utilisé pour la dérivatisation des groupes carboxyles sur les peptides lors de l'analyse spectrophotométrique, ce qui est essentiel dans l'étude des phosphopeptides .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as piperazine derivatives, have been reported to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It is known that piperazine derivatives interact with their targets to induce various biological effects . For instance, some piperazine derivatives have been found to inhibit protein kinases .

Biochemical Pathways

For example, one compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was found to inhibit the CDK4/CYCLIN D1 and ARK5 kinases . These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to induce apoptosis of tumor cells .

Analyse Biochimique

Biochemical Properties

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of neuroprotection and anti-inflammatory activities. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine interacts with the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, leading to reduced expression of these proteins in human neuronal cells . These interactions highlight the compound’s potential in modulating inflammatory and apoptotic pathways.

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine on various types of cells and cellular processes are profound. In human microglia cells, this compound has demonstrated significant anti-neuroinflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . In human neuronal cells, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine has shown neuroprotective effects by reducing the expression of ER stress markers and apoptotic proteins . These cellular effects suggest that the compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine involves several key interactions at the molecular level. This compound exerts its effects through the inhibition of ER stress and apoptosis pathways. It binds to active residues of ATF4 and NF-kB proteins, which are involved in the regulation of inflammatory and stress responses . By inhibiting these pathways, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine reduces the production of pro-inflammatory cytokines and promotes cell survival. Additionally, the compound’s interaction with ER chaperone BIP and cleaved caspase-3 further supports its role in modulating cellular stress and apoptotic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine maintains its stability under controlled conditions, allowing for sustained biochemical activity . Prolonged exposure to the compound may lead to gradual degradation, which can impact its efficacy in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory properties without significant adverse effects . At higher doses, 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine may induce toxic effects, including cellular stress and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound to maximize its benefits while minimizing potential risks.

Metabolic Pathways

4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can influence its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications. Additionally, the effects of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine on metabolic flux and metabolite levels provide insights into its broader impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine is essential for elucidating its pharmacokinetics and optimizing its therapeutic potential. Additionally, the compound’s distribution within tissues can impact its efficacy and safety in various biological contexts .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Chloro-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects in the appropriate cellular context, thereby enhancing its therapeutic potential.

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c1-7-12-8(10)6-9(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBGDVZJPSGBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

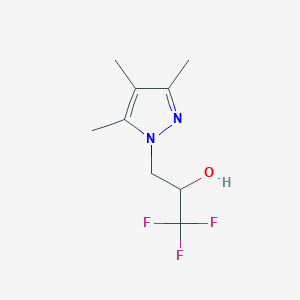

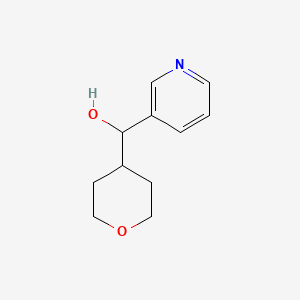

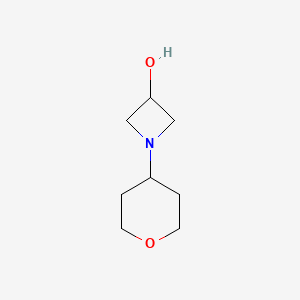

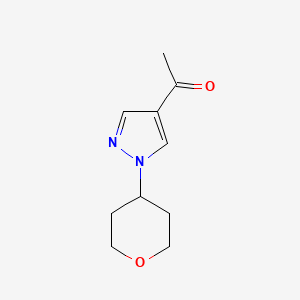

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)

![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)

![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469157.png)